6-ethyl-3-formylindole-1-carboxamide
Overview
Description
6-ethyl-3-formylindole-1-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 6-ethyl-3-formylindole-1-carboxamide involves several steps. One common synthetic route includes the reaction of an indole derivative with appropriate reagents to introduce the ethyl and formyl groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-ethyl-3-formylindole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-3-formylindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethyl-3-formylindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-ethyl-3-formylindole-1-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-ethyl-3-formylindole-1-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-4-10-9(7-15)6-14(12(13)16)11(10)5-8/h3-7H,2H2,1H3,(H2,13,16) |
InChI Key |
XHZBNHYQIZMSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2C(=O)N)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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